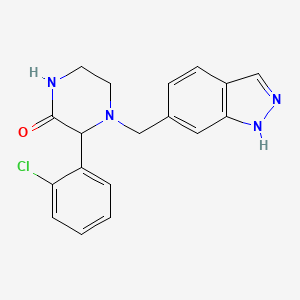
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, an indazole moiety, and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.
Formation of the Piperazinone Ring: The piperazinone ring is formed through the cyclization of a suitable diamine with a carbonyl compound, followed by oxidation to yield the piperazinone structure.
Final Coupling: The indazole moiety and the chlorophenyl-piperazinone intermediate are coupled using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced piperazine or indazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and various electrophiles or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperazine or indazole derivatives.
Substitution: Substituted chlorophenyl derivatives with various functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist, antagonist, or modulator of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazine: Lacks the carbonyl group in the piperazinone ring.
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperidine: Contains a piperidine ring instead of a piperazinone ring.
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of a piperazinone ring.
Uniqueness
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazin-2-one is unique due to the presence of both the indazole moiety and the piperazinone ring, which confer specific chemical and biological properties. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-(2-chlorophenyl)-4-(1H-indazol-6-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-4-2-1-3-14(15)17-18(24)20-7-8-23(17)11-12-5-6-13-10-21-22-16(13)9-12/h1-6,9-10,17H,7-8,11H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXYTOQMGPBJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CC=C2Cl)CC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Chlorophenyl)methyl]-5-(1-pyrimidin-2-ylpyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B6967767.png)
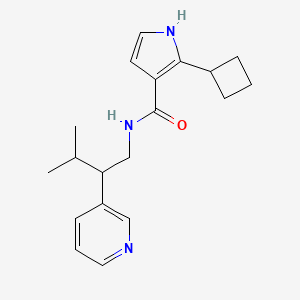
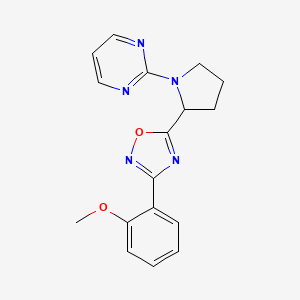
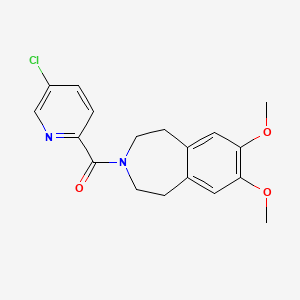
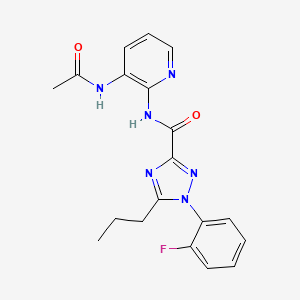
![N-[5-[[2-hydroxyethyl(methyl)carbamoyl]amino]-2-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B6967800.png)
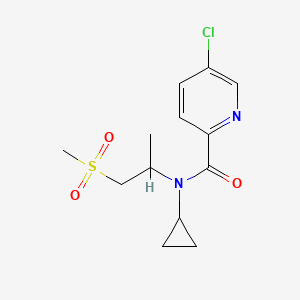
![(5-Chloropyridin-2-yl)-[4-[(1-ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B6967813.png)
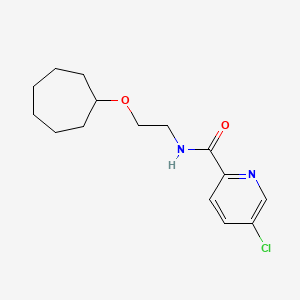
![3-(4-methylpyrazol-1-yl)-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]propanamide](/img/structure/B6967827.png)
![3-[(3-Chlorothiophen-2-yl)methyl]-5-(methoxymethyl)-5-methylimidazolidine-2,4-dione](/img/structure/B6967838.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B6967849.png)
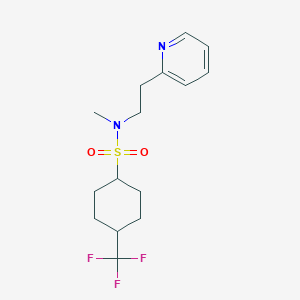
![7-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6967870.png)
